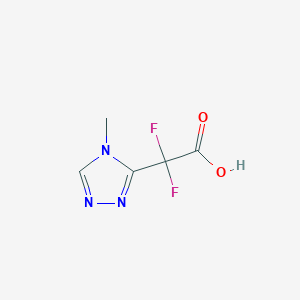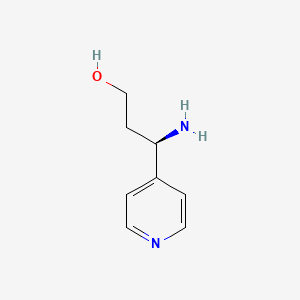
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL is a chiral compound with a pyridine ring and an amino alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The reaction is carried out under mild conditions, often using a reducing agent like sodium borohydride to reduce the intermediate imine formed between the aldehyde and the amine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes derived from the amino alcohol group.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or alkylated derivatives of the pyridine ring.
科学研究应用
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
相似化合物的比较
Similar Compounds
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Pyridylpropan-1-OL: A compound lacking the amino group, used in different synthetic applications.
3-Amino-1-propanol: A simpler amino alcohol without the pyridine ring, used in various chemical reactions.
Uniqueness
(3R)-3-Amino-3-(4-pyridyl)propan-1-OL is unique due to its chiral nature and the presence of both an amino group and a pyridine ring, which confer specific reactivity and biological activity.
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2/t8-/m1/s1 |
InChI 键 |
OPSDHGDMFGAHPA-MRVPVSSYSA-N |
手性 SMILES |
C1=CN=CC=C1[C@@H](CCO)N |
规范 SMILES |
C1=CN=CC=C1C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


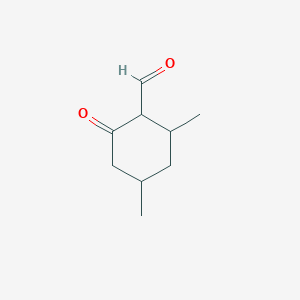
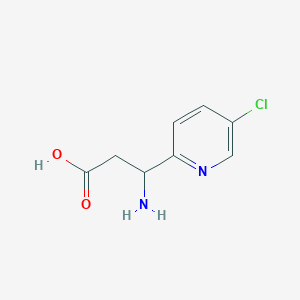

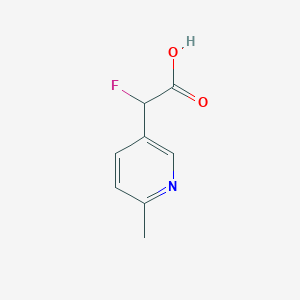
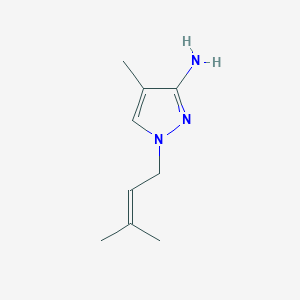
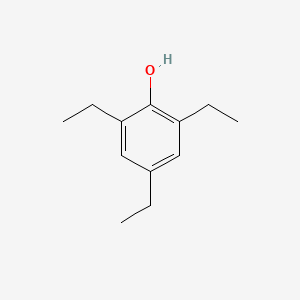

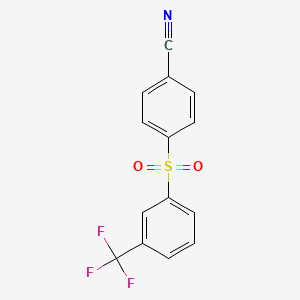
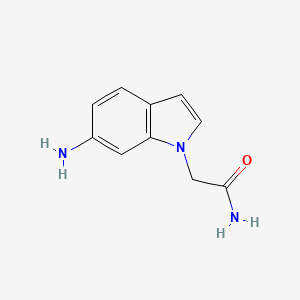
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)

